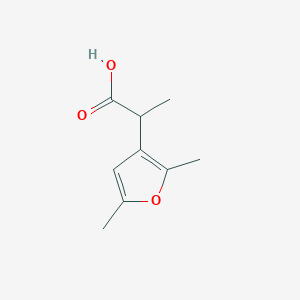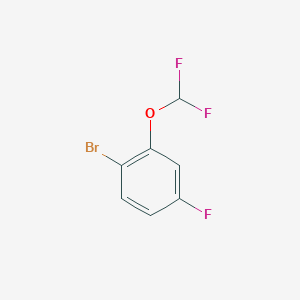
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Descripción general
Descripción
“1-Bromo-2-(difluoromethoxy)-4-fluorobenzene” is a chemical compound with the molecular formula C7H4BrF3O. It has a molecular weight of 255.03 . The compound is in liquid form .
Physical And Chemical Properties Analysis
“this compound” is a liquid . Its molecular weight is 255.03 . More detailed physical and chemical properties are not available in the retrieved data.
Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
Organometallic chemistry involving partially fluorinated benzenes, such as fluorobenzene and 1,2-difluorobenzene, highlights the role of fluorinated aromatic compounds as solvents or ligands in metal-catalyzed reactions. The fluorine atoms alter the electronic properties of the aromatic ring, affecting its interaction with metal centers. This characteristic makes fluorinated benzenes useful in studying metal-ligand interactions and developing catalysis processes (Pike, Crimmin, & Chaplin, 2017).
Photodissociation Studies
Research on the ultraviolet photodissociation of bromo-fluorobenzenes, such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, at specific wavelengths provides insights into the energy distribution and the effects of fluorine substitution on molecular dissociation mechanisms. These studies are significant for understanding the photophysical properties of fluorinated aromatic compounds and their potential applications in photochemical processes (Gu et al., 2001).
Synthesis and Reactivity
The versatility of fluorinated benzenes in synthetic chemistry is demonstrated through selective ortho-metalation reactions, enabling the functionalization of aromatic compounds in specific positions. Such methodologies are crucial for constructing complex organic molecules, indicating the potential utility of 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene in synthetic applications (Baenziger et al., 2019).
Material Science and Liquid Crystals
Fluorinated aromatic compounds are also explored for their properties in material science, particularly in the synthesis of liquid crystal compounds. The introduction of fluorinated groups can influence the physical properties of materials, such as birefringence and threshold voltage, suggesting applications in display technologies and advanced materials (Hang De-y, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is used in the direct arylation of heteroarenes .
Mode of Action
The compound 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is used in palladium-catalyzed direct arylation of heteroarenes . The reactivity of this compound in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored .
Biochemical Pathways
It is known that the compound is involved in the direct arylation of heteroarenes .
Análisis Bioquímico
Biochemical Properties
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions catalyzed by palladium catalysts, leading to the formation of arylated heteroarenes . These interactions are crucial for the synthesis of pharmaceutical compounds, highlighting the importance of this compound in medicinal chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can alter the expression of genes involved in critical cellular pathways . This can lead to changes in cellular behavior and function, making it a valuable tool in cell biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been used in palladium-catalyzed direct arylation reactions, where it binds to the active site of the catalyst and facilitates the transfer of aryl groups to heteroarenes
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. It has been observed that this compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term studies have shown that it can have lasting effects on cellular function, making it important to consider the temporal aspects of its use in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while at higher doses, it can exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These factors determine its localization and accumulation, which are important for its biological activity and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its function and activity within cells.
Propiedades
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXMUSAMMGLTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669669 | |
| Record name | 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954235-83-7 | |
| Record name | 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
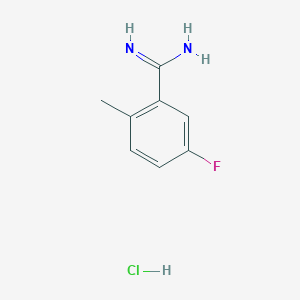
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)
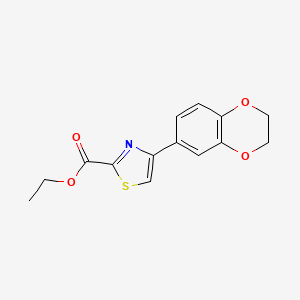

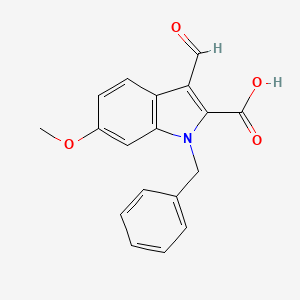
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)


amine](/img/structure/B1440051.png)
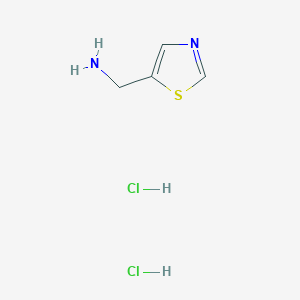


![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
